molecular formula C12H14O3 B1589130 1(3H)-Isobenzofuranone, 3-butyl-3-hydroxy- CAS No. 162050-42-2

1(3H)-Isobenzofuranone, 3-butyl-3-hydroxy-

Cat. No.: B1589130
CAS No.: 162050-42-2
M. Wt: 206.24 g/mol
InChI Key: PWRAUQMRDXDCHM-UHFFFAOYSA-N
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Description

1(3H)-Isobenzofuranone, 3-butyl-3-hydroxy- is a bioactive compound belonging to the phthalide family Phthalides are known for their diverse biological activities and are naturally found in the Apiaceae family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(3H)-Isobenzofuranone, 3-butyl-3-hydroxy- can be achieved through microbial biotransformation. One method involves the use of whole-cell biocatalysts, such as fungi strains, to convert 3-n-butylidenephthalide into 3-butyl-3-hydroxyphthalide. For instance, Aspergillus candidus AM 386 has been shown to produce high yields of this compound under specific conditions .

Industrial Production Methods

Industrial production of 1(3H)-Isobenzofuranone, 3-butyl-3-hydroxy- may involve scaling up the microbial synthesis process. This includes optimizing the fermentation conditions, such as temperature, pH, and nutrient availability, to maximize the yield. The product can then be purified using techniques like high-performance liquid chromatography (HPLC) and reversed-phase thin layer chromatography (TLC) .

Chemical Reactions Analysis

Types of Reactions

1(3H)-Isobenzofuranone, 3-butyl-3-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

1(3H)-Isobenzofuranone, 3-butyl-3-hydroxy- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1(3H)-Isobenzofuranone, 3-butyl-3-hydroxy- involves its interaction with specific molecular targets and pathways. For instance, its fungistatic activity is attributed to its ability to inhibit the growth of fungal cells by interfering with their metabolic processes. The compound’s low lipophilicity suggests its involvement in detoxification pathways, making it less likely to accumulate in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1(3H)-Isobenzofuranone, 3-butyl-3-hydroxy- is unique due to its specific structure and bioactive properties

Properties

IUPAC Name

3-butyl-3-hydroxy-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-2-3-8-12(14)10-7-5-4-6-9(10)11(13)15-12/h4-7,14H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRAUQMRDXDCHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(C2=CC=CC=C2C(=O)O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10469588
Record name 1(3H)-Isobenzofuranone, 3-butyl-3-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162050-42-2
Record name 1(3H)-Isobenzofuranone, 3-butyl-3-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162050422
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1(3H)-Isobenzofuranone, 3-butyl-3-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1(3H)-ISOBENZOFURANONE, 3-BUTYL-3-HYDROXY-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7Z7ETT3W3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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